1,1-Dioxo-4-hydroxytetrahydrothiophene-3-sulphonyl chloride

Description

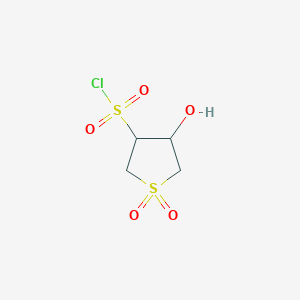

1,1-Dioxo-4-hydroxytetrahydrothiophene-3-sulphonyl chloride is a chemical compound with the molecular formula C4H7ClO5S2 and a molecular weight of 234.67838 g/mol . This compound is known for its unique structural features, which include a tetrahydrothiophene ring with hydroxyl and sulphonyl chloride functional groups. It is used in various scientific research applications due to its reactivity and functional versatility.

Properties

IUPAC Name |

4-hydroxy-1,1-dioxothiolane-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO5S2/c5-12(9,10)4-2-11(7,8)1-3(4)6/h3-4,6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQTMWFFLLVODHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CS1(=O)=O)S(=O)(=O)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406791 | |

| Record name | 1,1-Dioxo-4-hydroxytetrahydrothiophene-3-sulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106508-20-7 | |

| Record name | 1,1-Dioxo-4-hydroxytetrahydrothiophene-3-sulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dioxo-4-hydroxytetrahydrothiophene-3-sulphonyl chloride typically involves the reaction of tetrahydrothiophene derivatives with chlorinating agents. One common method is the chlorination of 1,1-Dioxo-4-hydroxytetrahydrothiophene using thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent moisture interference, and the temperature is maintained at a moderate level to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using techniques like distillation or crystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1,1-Dioxo-4-hydroxytetrahydrothiophene-3-sulphonyl chloride undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The sulphonyl chloride group can be reduced to sulphonyl hydrides or thiols.

Substitution: The chlorine atom in the sulphonyl chloride group can be substituted with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or primary amines under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones, while substitution of the chlorine atom can produce sulphonamides or sulphonate esters.

Scientific Research Applications

Antiviral Activity

1,1-Dioxo-4-hydroxytetrahydrothiophene-3-sulphonyl chloride has been investigated for its potential antiviral properties, particularly against the Hepatitis B virus (HBV). Research indicates that compounds derived from this sulfonyl chloride can inhibit HBV replication effectively. The mechanism involves interfering with viral DNA synthesis, thus offering a therapeutic avenue for chronic HBV infections .

Antimicrobial and Anti-inflammatory Agents

This compound is also noted for its antimicrobial and anti-inflammatory activities. It serves as a precursor for synthesizing various sulfonamide derivatives that exhibit significant antimicrobial properties. These derivatives have been shown to be effective against a range of bacterial infections, making them valuable in developing new antibiotics .

Neurotropic Activity

Recent studies have highlighted the neurotropic activity of sulfolane-containing compounds derived from this compound. These compounds have demonstrated potential in treating neurological disorders by modulating neuroinflammatory responses and promoting neuronal survival .

Platelet Aggregation Inhibition

The compound is also relevant in cardiovascular research, particularly concerning platelet aggregation. Sulfonamide derivatives synthesized from this compound have been shown to inhibit platelet aggregation effectively, which is crucial for preventing thrombotic events .

Case Study 1: Synthesis of Antiviral Agents

A study focused on synthesizing novel antiviral agents from this compound demonstrated that modifications to the sulfonamide moiety enhanced antiviral efficacy against HBV. The synthesized compounds were evaluated for their ability to suppress viral replication in vitro, showing promising results that warrant further investigation in vivo .

Case Study 2: Development of Antimicrobial Drugs

In another research effort, derivatives of this compound were synthesized and tested for antimicrobial activity against various pathogens. The results indicated that certain modifications led to enhanced potency compared to existing antibiotics, suggesting a potential new class of antimicrobial agents derived from this sulfonyl chloride .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1,1-Dioxo-4-hydroxytetrahydrothiophene-3-sulphonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulphonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that affect their function. This reactivity is exploited in various applications, including drug development and biochemical research.

Comparison with Similar Compounds

Similar Compounds

1,1-Dioxo-3-hydroxy-4-tetrahydrothiophene: Similar structure but lacks the sulphonyl chloride group.

1,1-Dioxo-4-hydroxy-2-tetrahydrothiophene: Differing position of the hydroxyl group.

1,1-Dioxo-4-hydroxy-5-tetrahydrothiophene: Another positional isomer with different reactivity.

Uniqueness

1,1-Dioxo-4-hydroxytetrahydrothiophene-3-sulphonyl chloride is unique due to the presence of both hydroxyl and sulphonyl chloride functional groups, which confer distinct reactivity patterns. This dual functionality makes it a valuable intermediate in synthetic chemistry and a versatile tool in scientific research.

Biological Activity

1,1-Dioxo-4-hydroxytetrahydrothiophene-3-sulphonyl chloride (C4H7ClO5S2) is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C4H7ClO5S2

- Molecular Weight : 234.67 g/mol

- CAS Number : 4914839

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The compound is known to exhibit:

- Enzyme Inhibition : It has been reported to inhibit specific enzymes that are crucial in various biochemical pathways.

- Antioxidant Activity : The compound demonstrates the ability to scavenge free radicals, thereby protecting cells from oxidative stress.

- Anti-inflammatory Effects : It can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Biological Activities

The compound has shown a range of biological activities in various studies:

- Antimicrobial Properties : Exhibits antibacterial and antifungal activities against several strains.

- Anticancer Potential : Preliminary studies suggest that it may inhibit the growth of cancer cells through apoptosis induction.

- Neuroprotective Effects : Some research indicates potential benefits in neuropharmacology, possibly protecting against neurodegenerative diseases.

Data Table of Biological Activities

Case Studies

-

Antibacterial Activity Study :

A study investigated the antibacterial efficacy of this compound against multiple strains of bacteria, including Gram-positive and Gram-negative organisms. The Minimum Inhibitory Concentration (MIC) was determined to be effective at concentrations as low as 32 µg/mL for certain strains, indicating strong antibacterial potential. -

Anticancer Research :

In vitro studies have shown that treatment with this compound resulted in significant reduction in cell viability in various cancer cell lines. The mechanism was linked to the activation of apoptotic pathways, suggesting its potential as a chemotherapeutic agent. -

Neuroprotective Study :

Research focused on the neuroprotective effects demonstrated that the compound could reduce neuronal cell death induced by oxidative stress. It was found to enhance cell survival rates significantly compared to untreated controls.

Q & A

Q. What are the recommended synthetic methodologies for 1,1-Dioxo-4-hydroxytetrahydrothiophene-3-sulphonyl chloride in academic settings?

A viable route involves functionalizing tetrahydrothiophene derivatives via sulfonation and oxidation. For instance, sulfonyl chloride groups can be introduced using sulfonylbutadiene precursors under controlled anhydrous conditions. A method described for analogous tetrahydrothiophenes involves nucleophilic substitution at the sulfonyl chloride moiety, followed by oxidation to achieve the 1,1-dioxo configuration . Key steps include:

- Reagent selection : Use chlorosulfonic acid or sulfuryl chloride for sulfonation.

- Oxidation : Hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) to oxidize the thiophene ring to the sulfone.

- Purification : Column chromatography or recrystallization in non-polar solvents.

Q. How is this compound characterized using spectroscopic and crystallographic techniques?

Spectroscopic methods :

- NMR : and NMR identify hydroxyl and sulfonyl groups. - HSQC/HMBC correlations resolve spatial proximity of functional groups.

- IR : Strong S=O stretching vibrations near 1350–1150 cm. Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement (via SHELX software) resolves bond lengths, angles, and stereochemistry. SHELX is robust for small-molecule refinement, even with twinned or high-resolution data .

Q. What safety protocols are critical when handling this compound?

The sulfonyl chloride group is moisture-sensitive and corrosive. Key precautions include:

- PPE : Gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to prevent inhalation.

- Storage : Anhydrous conditions under inert gas (e.g., argon). Refer to GHS guidelines for emergency handling (e.g., eye rinsing with water for 15 minutes) .

Advanced Questions

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Challenges include:

- Disorder in the sulfonyl group : Due to rotational flexibility, leading to poor electron density maps.

- Twinned crystals : Common in sulfone derivatives, complicating data integration. Solutions :

- Use SHELXL’s PART and SIMU commands to model disorder .

- Apply WinGX suite tools for data integration and twinning correction .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

Contradictions often stem from dynamic effects (e.g., tautomerism) or solvent interactions. Methodological approaches:

- Variable-temperature NMR : Identify conformational equilibria.

- DFT calculations : Compare computed chemical shifts (e.g., via Gaussian) with experimental data.

- Cross-validation : Use multiple techniques (e.g., IR, MS) to confirm functional groups.

Q. What strategies optimize experimental phasing in structural studies of derivatives?

For derivatives with heavy atoms (e.g., halogen-substituted analogs):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.